molecular formula C13H19NO B1616594 Phenol, 4-methyl-2-(1-piperidinylmethyl)- CAS No. 21236-74-8

Phenol, 4-methyl-2-(1-piperidinylmethyl)-

Cat. No.: B1616594
CAS No.: 21236-74-8
M. Wt: 205.3 g/mol
InChI Key: SMZFAZCVXCKGAC-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-(1-piperidinylmethyl)- is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4-methyl-2-(1-piperidinylmethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4-methyl-2-(1-piperidinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-methyl-2-(1-piperidinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Phenols and Health Impacts

Environmental phenols, such as bisphenol A (BPA) and triclosan, are widely used in consumer products and have been subjects of concern due to their endocrine-disrupting capabilities. Studies have explored the urinary concentrations of environmental phenols in specific populations, such as pregnant women, to assess exposure levels and potential health implications. These phenols have been linked to various health outcomes, including hormonal disruptions and impacts on fetal development (Mortensen et al., 2014), (Hovander et al., 2002).

Pharmacological Applications

The pharmacological applications of phenolic compounds have been investigated, including their use in medication and therapeutic effects. For instance, thioridazine hydrochloride, a phenothiazine derivative with a similar phenolic structure, has been used in psychiatry for its therapeutic benefits, despite its potential for adverse effects like granulocyte suppression (Bach & Fleeson, 1960).

Toxicological Studies

Toxicological studies have examined the effects of phenolic compounds on human health, including their potential role in spontaneous abortions and the mechanisms behind their bioactivity. For example, exposure to certain phenols has been associated with an increased risk of spontaneous abortion, highlighting the importance of understanding these chemicals' toxicological profiles (Chen et al., 2013).

Environmental Distribution and Exposure

Research has also focused on the environmental distribution of phenolic compounds, their presence in consumer products, and human exposure levels. Studies have measured the urinary concentrations of phthalates and phenols in populations, providing insight into the widespread exposure to these chemicals and identifying potential sources and pathways of exposure (Polinski et al., 2018).

Properties

IUPAC Name

4-methyl-2-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-6-13(15)12(9-11)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZFAZCVXCKGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066691
Record name Phenol, 4-methyl-2-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-74-8
Record name 4-Methyl-2-(1-piperidinylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21236-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxy-5-methylbenzyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-(1-piperidinylmethyl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-methyl-2-(1-piperidinylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-methyl-2-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α2-piperidino-2,4-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXY-5-METHYLBENZYL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MSD6OV23M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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